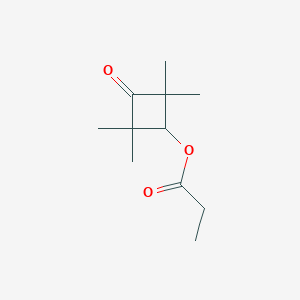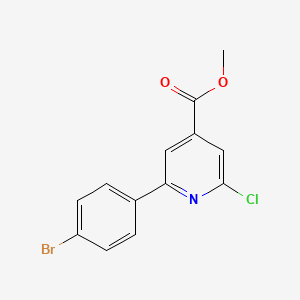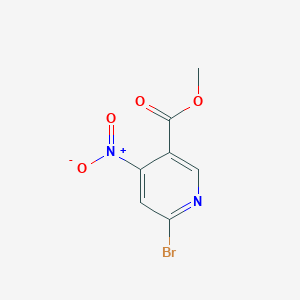
1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzenesulfonyl group attached to the indole ring, which is further substituted with a bromine atom and an aldehyde group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated indole is treated with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.
Formylation: Finally, the formylation of the indole ring is achieved using Vilsmeier-Haack reaction, where the compound is treated with a mixture of DMF and POCl3 to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 1-(Benzenesulfonyl)-5-bromoindole-3-carboxylic acid.
Reduction: 1-(Benzenesulfonyl)-5-bromoindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group enhances the compound’s binding affinity to these targets, while the bromine and aldehyde groups contribute to its reactivity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific sites and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde can be compared with other indole derivatives such as:
1-(Benzenesulfonyl)-indole-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromoindole-3-carbaldehyde: Lacks the benzenesulfonyl group, affecting its binding affinity and specificity.
1-(Benzenesulfonyl)-5-chloroindole-3-carbaldehyde: Substitutes bromine with chlorine, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H10BrNO3S |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-bromoindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10BrNO3S/c16-12-6-7-15-14(8-12)11(10-18)9-17(15)21(19,20)13-4-2-1-3-5-13/h1-10H |
Clé InChI |
DNRYGKWSRGPPQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
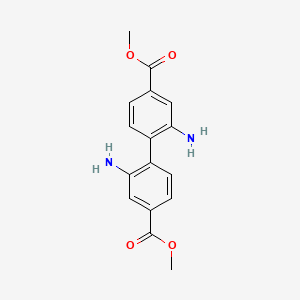
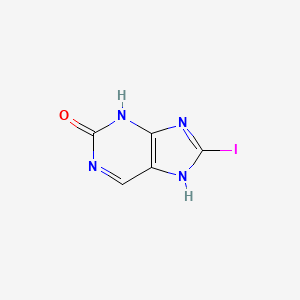

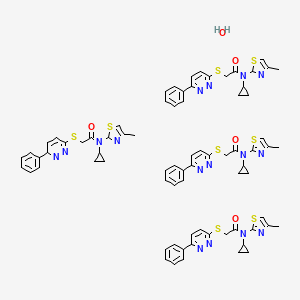
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
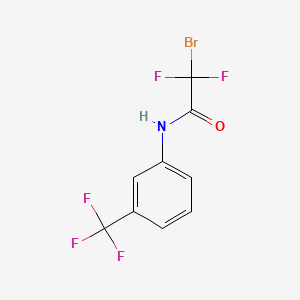
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)

